N,N'-Bis(2-hydroxyethyl)dithiooxamide
Overview
Description
N,N’-Bis(2-hydroxyethyl)dithiooxamide: is an organic compound with the molecular formula C₆H₁₂N₂O₂S₂ and a molecular weight of 208.302 g/mol . . It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the dithiooxamide moiety.
Scientific Research Applications
Chemistry: N,N’-Bis(2-hydroxyethyl)dithiooxamide is used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis and material science .
Biology: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of biosensors .
Medicine: Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems .
Industry: In the industrial sector, N,N’-Bis(2-hydroxyethyl)dithiooxamide is used in the production of dyes and pigments. It is also employed in the formulation of corrosion inhibitors .
Safety and Hazards
Mechanism of Action
Target of Action
N,N’-Bis(2-hydroxyethyl)dithiooxamide is a complex compound with a molecular formula of C6H12N2O2S2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the development of a microfluidic paper-based analytical method for the determination of hg (ii), suggesting that it may interact with mercury ions .
Biochemical Pathways
Its role in the detection of mercury ions suggests it may be involved in pathways related to heavy metal detoxification .
Result of Action
Its use in the detection of mercury ions suggests it may have a role in binding to these ions, potentially altering their reactivity or bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hydroxyethyl)dithiooxamide typically involves the reaction of dithiooxamide with ethylene oxide under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is stirred for several hours to ensure complete reaction.
- The product is then isolated by filtration and purified by recrystallization from ethanol .
Dithiooxamide: is dissolved in a suitable solvent such as .
Ethylene oxide: is then added dropwise to the solution while maintaining the temperature at around .
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-hydroxyethyl)dithiooxamide can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(2-hydroxyethyl)dithiooxamide can undergo oxidation reactions to form disulfide derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
- Various substituted derivatives depending on the nucleophile used in substitution reactions .
Disulfide derivatives: from oxidation.
Thiol derivatives: from reduction.
Comparison with Similar Compounds
- N,N’-Bis(2-hydroxyethyl)ethylenediamine
- N,N’-Bis(carboxymethyl)dithiooxamide
- N,N’-Bis(2-morpholinoethyl)dithiooxamide
Comparison: N,N’-Bis(2-hydroxyethyl)dithiooxamide is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity compared to other similar compounds. The dithiooxamide moiety provides strong chelating properties, making it more effective in forming stable metal complexes. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness .
Properties
IUPAC Name |
N,N'-bis(2-hydroxyethyl)ethanedithioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S2/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRRIXAXBVBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=S)C(=S)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059515 | |
Record name | Ethanedithioamide, N,N'-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120-86-5 | |
Record name | N,N′-Bis(2-hydroxyethyl)dithiooxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-hydroxyethyl)dithiooxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF MK-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanedithioamide, N1,N2-bis(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedithioamide, N,N'-bis(2-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-bis(2-hydroxyethyl)dithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-BIS(2-HYDROXYETHYL)DITHIOOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6NI0P7GNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N'-Bis(2-hydroxyethyl)dithiooxamide interact with mercury ions, and what are the downstream effects?
A: this compound exhibits a strong affinity for Hg(II) ions. This interaction stems from the presence of sulfur atoms in the dithiooxamide group, which readily coordinate with Hg(II) [, ]. This complexation leads to a visible color change, enabling the detection of Hg(II) even with the naked eye. This colorimetric response makes this compound a promising candidate for developing simple and cost-effective Hg(II) sensors [].
Q2: Can you describe the application of this compound in microfluidic paper-based analytical devices?
A: this compound has been successfully incorporated into microfluidic paper-based analytical devices (µPADs) for Hg(II) detection []. In these devices, gold nanoparticles are modified with this compound. Upon exposure to Hg(II), the interaction with the modified nanoparticles induces a color change observable by the naked eye or a digital camera. This approach allows for sensitive and selective detection of Hg(II) in various samples, including air, fish, and water [].
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